1-[(3-Bromophenyl)sulfanyl]propan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a sulfanyl-propanone backbone. Its molecular formula is with a molecular weight of approximately 229.14 g/mol. This compound falls under the category of thioether derivatives and is significant in various chemical synthesis processes.
This compound can be synthesized through various methods, primarily involving the reaction of 3-bromothiophenol with propan-2-one. The synthesis typically requires specific conditions, including the presence of catalysts and controlled temperatures.
1-[(3-Bromophenyl)sulfanyl]propan-2-one is classified as a ketone due to the presence of the carbonyl group (C=O) adjacent to a sulfur atom in its structure. It also belongs to the broader class of organosulfur compounds, which are known for their diverse chemical reactivity and biological activities.
The synthesis of 1-[(3-Bromophenyl)sulfanyl]propan-2-one can be achieved through several methods:
The reaction conditions play a crucial role in determining the yield and purity of the final product. Common solvents include ethanol or dimethylformamide, and purification techniques such as recrystallization or distillation are employed post-reaction to isolate the desired compound.
1-[(3-Bromophenyl)sulfanyl]propan-2-one features a propanone structure with a sulfanyl group attached to one end and a brominated phenyl group on the other. The structural representation can be described by its InChI key: InChI=1S/C9H9BrOS/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.14 g/mol |
| IUPAC Name | 1-(3-bromophenyl)sulfanylpropan-2-one |
| Canonical SMILES | CC(=O)CSC1=CC=CC(=C1)Br |
1-[(3-Bromophenyl)sulfanyl]propan-2-one can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-[(3-Bromophenyl)sulfanyl]propan-2-one primarily involves its reactivity due to the electrophilic nature of the carbonyl group and the leaving ability of the bromine atom.
1-[(3-Bromophenyl)sulfanyl]propan-2-one is typically a colorless to pale yellow liquid or solid depending on its purity and crystallization conditions.
The compound exhibits typical reactivity associated with ketones and organosulfur compounds:
1-[(3-Bromophenyl)sulfanyl]propan-2-one has several applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7